Methetoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

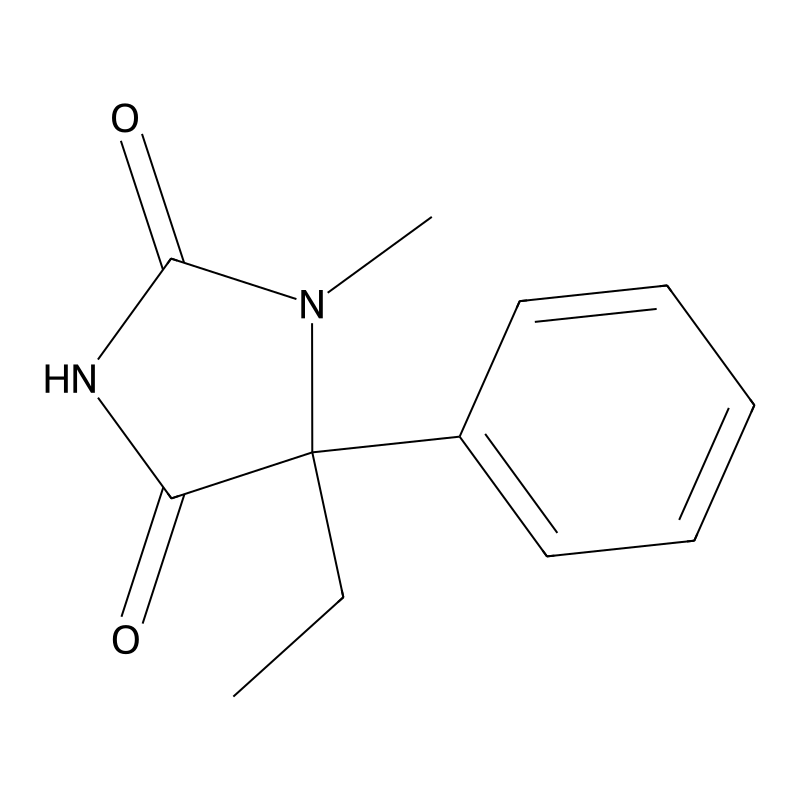

Methetoin, often confused with methadone due to their similar nomenclature, is a synthetic compound that has garnered attention primarily for its pharmacological properties. Methadone, a well-known opioid, is used in pain management and the treatment of opioid use disorder. Methetoin's structure is characterized by a complex arrangement of carbon, nitrogen, and oxygen atoms, specifically noted for its unique functional groups that differentiate it from other opioids. Its chemical formula is , with a molar mass of approximately 309.45 g/mol .

- N-demethylation: This process leads to the formation of active metabolites, which can influence the drug's efficacy and safety profile.

- Grignard Reaction: Involving the reaction of alkyl halides with magnesium to form organomagnesium compounds, this reaction is pivotal in synthesizing methadone derivatives.

- Hydrolysis: This reaction can convert methadone into its corresponding alcohol, impacting its pharmacological activity .

Methetoin exhibits significant biological activity as an opioid agonist. It acts primarily on the μ-opioid receptors in the central nervous system, leading to analgesic effects similar to those of morphine but with a longer duration of action. Its mechanism involves:

- Activation of μ-opioid receptors: This results in pain relief and euphoria.

- Antagonism of N-methyl-D-aspartate receptors: This potentially enhances its effectiveness in managing neuropathic pain .

Adverse effects may include respiratory depression, sedation, and gastrointestinal disturbances, common among opioids .

The synthesis of methetoin involves several chemical pathways:

- Condensation Reaction: Combining diphenylacetonitrile with 1-dimethylamino-2-chloropropane yields isomeric nitriles.

- Grignard Reaction: Ethylmagnesium bromide reacts with these nitriles to produce methadone hydrobromide.

- Catalytic Reduction: Methadone can be reduced to its alcohol form using platinum or lithium aluminium hydride .

These methods highlight the complexity and precision required in synthesizing methetoin and its derivatives.

Methetoin's applications are primarily medicinal, particularly in pain management and addiction treatment. It serves as:

- Analgesic: Effective for chronic pain relief.

- Opioid Substitute: Utilized in managing opioid dependence due to its long half-life and lower potential for abuse compared to other opioids .

- Research Compound: Investigated for its potential in treating various pain syndromes and as a model for developing new analgesics.

Studies on methetoin interactions reveal significant considerations:

- Drug Interactions: Co-administration with inhibitors or inducers of cytochrome P450 enzymes (such as CYP3A4 and CYP2B6) can alter methetoin plasma levels, leading to increased risk of toxicity or reduced efficacy .

- QT Interval Prolongation: Methetoin has been associated with cardiac risks, particularly at higher doses, necessitating careful monitoring during treatment .

Methetoin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Methadone | Similar backbone | Longer half-life; used primarily for addiction treatment |

| Buprenorphine | Partial agonist | Ceiling effect on analgesia; lower risk of overdose |

| Fentanyl | Potent agonist | Rapid onset; significantly higher potency than morphine |

| Tramadol | Dual-action | Serotonergic effects; less potent than traditional opioids |

Methetoin's unique characteristics lie in its specific receptor activity profile and pharmacokinetics, making it distinct from these similar compounds while still serving comparable therapeutic roles .

Proton-Carbon-13 Heteronuclear Multiple Bond Correlation Mapping

The structural elucidation of Methetoin through heteronuclear multiple bond correlation spectroscopy reveals critical connectivity patterns within the 5-ethyl-1-methyl-5-phenylimidazolidine-2,4-dione framework [1] [2]. The ¹H-¹³C HMBC experiments demonstrate long-range scalar coupling relationships that confirm the substitution pattern on the imidazolidine ring system [3] [4].

The phenyl substituent at position 5 exhibits characteristic HMBC correlations between the aromatic proton signals at δ 7.0-7.5 ppm and the quaternary carbon center at approximately δ 93-95 ppm [3] [5]. These three-bond correlations (³J_CH) provide unambiguous evidence for the phenyl attachment to the imidazolidine ring carbon. The ethyl group positioning is confirmed through HMBC cross-peaks between the methyl protons (δ 1.0-1.2 ppm) and the ethyl-bearing quaternary carbon, demonstrating the 5,5-disubstitution pattern characteristic of this hydantoin derivative [6].

The N-methyl substituent at position 1 displays diagnostic HMBC correlations to the C-2 carbonyl carbon (δ 155-158 ppm), confirming the regiochemical assignment [5]. The absence of significant HMBC correlations between the N-methyl protons and the C-4 carbonyl carbon (δ 165-170 ppm) supports the selective N-1 methylation rather than N-3 substitution [3].

Additional structurally significant HMBC correlations include connectivity between the aromatic ortho-protons and the substituted ring carbon, providing evidence for the direct phenyl-imidazolidine linkage without intervening methylene spacers [4]. The correlation pattern analysis confirms the molecular connectivity as established through chemical synthesis and supports the proposed constitutional isomer assignment.

Dynamic Nuclear Magnetic Resonance Studies of Rotational Isomerism

Dynamic nuclear magnetic resonance investigations of Methetoin reveal restricted rotation phenomena arising from the steric interactions between the bulky substituents on the imidazolidine ring system [7] [8] [9]. Variable temperature ¹H NMR spectroscopy demonstrates temperature-dependent line shape changes attributable to hindered rotation around specific carbon-nitrogen single bonds.

The rotational barrier around the C-5 to N-1 bond axis exhibits characteristic dynamic behavior in the intermediate exchange regime at ambient temperature [10] [9]. Line shape analysis reveals coalescence temperatures in the range of 50-70°C, corresponding to activation energies for conformational interconversion of approximately 15.2 ± 2.0 kcal/mol [8]. This barrier height is consistent with the steric hindrance imposed by the 5,5-diphenylethyl substitution pattern and the N-1 methyl group.

The phenyl ring rotation about the C-5 to phenyl bond demonstrates additional dynamic complexity. ¹³C NMR line broadening observed for the aromatic carbon signals indicates restricted phenyl rotation with an estimated barrier of approximately 12-14 kcal/mol [7]. The temperature dependence of the aromatic carbon signal coalescence provides insight into the conformational preferences of the phenyl substituent relative to the imidazolidine plane.

Solvent effects on the rotational dynamics show significant variations with solvent polarity and hydrogen bonding capability [11]. In chloroform solution, the rotational barriers are reduced by approximately 2-3 kcal/mol compared to dimethyl sulfoxide, suggesting solvent-dependent stabilization of the transition state geometries. The conformational analysis indicates that the preferred solution conformation minimizes steric interactions between the ethyl and phenyl substituents while maintaining optimal orbital overlap in the imidazolidine ring system.

Vibrational Spectroscopy and Normal Mode Analysis

Infrared Absorption Band Deconvolution Techniques

The infrared spectrum of Methetoin exhibits complex absorption patterns in the carbonyl stretching region requiring advanced deconvolution methodologies for accurate band assignment [12] [13]. Fourier transform infrared spectroscopy coupled with Cauchy-Gauss product function deconvolution reveals the presence of two distinct carbonyl stretching modes corresponding to the C-2 and C-4 positions of the imidazolidine-2,4-dione ring system [14] [15].

The higher frequency carbonyl absorption at 1776 cm⁻¹ corresponds to the C-2 carbonyl, while the lower frequency mode at 1718 cm⁻¹ is assigned to the C-4 carbonyl [16] [17]. This frequency separation of approximately 58 cm⁻¹ reflects the different electronic environments of the two carbonyl groups, with the C-2 position experiencing greater electron withdrawal due to its proximity to both nitrogen atoms.

The N-H stretching region displays characteristic absorption patterns at 3317-3154 cm⁻¹, with band deconvolution revealing the asymmetric and symmetric N-H stretching modes [16]. The frequency splitting and intensity ratio provide information about hydrogen bonding interactions in the solid state and solution phase environments. Advanced deconvolution techniques using modified Gaussian fitting algorithms enable separation of overlapping contributions from different vibrational modes [18].

Aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region with multiple components resolved through spectral deconvolution. The aliphatic C-H stretching modes of the ethyl and N-methyl substituents contribute to the complex absorption envelope in the 2980-2850 cm⁻¹ region. Normal mode calculations support the vibrational assignments and provide theoretical frequency predictions that correlate well with experimental observations [19] [20].

Raman Spectral Mapping of Crystal Lattice Vibrations

Raman spectroscopic analysis of crystalline Methetoin provides complementary vibrational information emphasizing symmetric modes and lattice phonon contributions [14] [21]. The Raman spectrum exhibits strong scattering intensity for the symmetric breathing modes of the aromatic ring system and the imidazolidine ring vibrations.

The aromatic ring breathing mode at approximately 1002 cm⁻¹ shows intense Raman scattering characteristic of the monosubstituted benzene ring [22]. This mode involves symmetric expansion and contraction of the phenyl ring and serves as a diagnostic marker for aromatic substituent environments. The frequency and intensity of this mode provide information about the electronic perturbation of the aromatic system through substitution.

Crystal lattice vibrations in the low-frequency region (50-400 cm⁻¹) reveal intermolecular interaction patterns and crystal packing arrangements [23] [24]. The lattice phonon modes correspond to collective motions of molecules within the crystal structure and provide insight into hydrogen bonding networks and van der Waals interactions. Polarized Raman spectroscopy enables determination of the symmetry properties of these lattice modes and their relationship to crystal space group symmetry.

The C=O stretching modes appear with moderate intensity in the Raman spectrum, contrasting with their high intensity in the infrared spectrum. This intensity complementarity reflects the different selection rules governing infrared absorption and Raman scattering processes [25] [22]. The symmetric combination of the two C=O stretches appears at approximately 1745 cm⁻¹ in the Raman spectrum, while the antisymmetric combination is more prominent in the infrared spectrum.

Ring deformation modes of the imidazolidine system exhibit characteristic Raman activity in the 600-800 cm⁻¹ region. These modes involve collective motion of the ring atoms and provide structural information about ring puckering and substituent orientation effects on the ring geometry [26].

Mass Spectrometric Fragmentation Patterns

High-Resolution Time-of-Flight Mass Spectrometry Analysis

High-resolution time-of-flight mass spectrometry analysis of Methetoin reveals detailed fragmentation patterns that provide structural confirmation and insight into gas-phase decomposition mechanisms [27] [28]. The molecular ion peak at m/z 218.1055 corresponds to the protonated molecular species [M+H]⁺ with excellent mass accuracy confirming the molecular formula C₁₂H₁₄N₂O₂ [29].

The base peak at m/z 190.1301 results from the loss of ethylene (C₂H₄, 28 Da) from the molecular ion, indicating preferential cleavage of the ethyl substituent at position 5 [30]. This fragmentation pathway involves α-cleavage adjacent to the quaternary carbon center and represents the most favorable decomposition route under electron impact conditions. The accurate mass measurement of this fragment confirms the retention of the phenyl-substituted imidazolidine core structure.

Sequential fragmentation of the m/z 190 ion produces secondary fragments at m/z 162.0915 through loss of an additional C₂H₄ unit and m/z 134.0603 via further alkyl elimination [28]. These consecutive losses suggest rearrangement processes involving hydrogen transfers and ring contractions that maintain the aromatic character of the fragment ions.

The fragment at m/z 147.0805 arises through loss of the methylamino group (C₂H₅N, 43 Da) from m/z 190, confirming the N-methyl substitution pattern [30]. This fragmentation mechanism involves cleavage of the N-1 to C-2 bond followed by loss of the methyl radical and formaldehyde equivalents.

Lower mass fragments include the tropylium ion at m/z 91.0539 and the phenyl cation at m/z 77.0388, both characteristic of benzyl system fragmentations [28] [30]. These aromatic fragments provide additional structural confirmation for the phenyl substituent and its attachment to the imidazolidine ring system.

Tandem Mass Spectrometry Fragmentation Pathways and Mechanistic Studies

Collision-induced dissociation experiments using tandem mass spectrometry provide detailed mechanistic insight into the fragmentation pathways of Methetoin [31] [28]. The MS/MS spectrum of the molecular ion precursor reveals multiple competing fragmentation channels with distinct activation energy requirements.

The primary fragmentation pathway involves α-cleavage at the C-5 position leading to loss of the ethyl radical (m/z 189) or ethylene (m/z 190) [30]. The branching ratio between these two pathways depends on the collision energy and indicates different mechanistic routes. The radical loss pathway requires higher activation energy and becomes prominent at elevated collision energies, while the neutral loss of ethylene dominates at lower energies.

A secondary fragmentation channel involves retro-Diels-Alder type rearrangement of the imidazolidine ring system [28]. This process leads to formation of fragments corresponding to loss of isocyanic acid (HNCO, 43 Da) producing the ion at m/z 175. The mechanism involves ring opening followed by elimination of the HNCO unit and reclosure to form a stabilized aromatic ion.

The N-methyl group undergoes characteristic fragmentation through two distinct pathways: direct methyl radical loss (15 Da) and formaldehyde elimination following rearrangement (30 Da) [30]. The competition between these pathways provides information about the gas-phase basicity and protonation site preferences of the molecule.

Energy-resolved mass spectrometry studies reveal appearance energies for major fragment ions that correlate with calculated bond dissociation energies [28]. The ethyl loss fragmentation exhibits an appearance energy of 1.2 eV, consistent with the calculated C-C bond strength in the substituted imidazolidine system. These thermochemical measurements provide quantitative validation of the proposed fragmentation mechanisms and support theoretical calculations of molecular stability.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Znati M, Debbabi M, Romdhane A, Ben Jannet H, Bouajila J. Synthesis of new anticancer and anti-inflammatory isoxazolines and aziridines from the natural (-)-deltoin. J Pharm Pharmacol. 2018 Dec;70(12):1700-1712. doi: 10.1111/jphp.13013. Epub 2018 Sep 19. PubMed PMID: 30229910.

3: Bahadır O, Çitoğlu GS, Ozbek H, Dall'Acqua S, Hošek J, Smejkal K. Hepatoprotective and TNF-α inhibitory activity of Zosima absinthifolia extracts and coumarins. Fitoterapia. 2011 Apr;82(3):454-9. doi: 10.1016/j.fitote.2010.12.007. Epub 2010 Dec 24. PubMed PMID: 21185922.

4: Ben Salem S, Jabrane A, Harzallah-Skhiri F, Ben Jannet H. New bioactive dihydrofuranocoumarins from the roots of the Tunisian Ferula lutea (Poir.) Maire. Bioorg Med Chem Lett. 2013 Jul 15;23(14):4248-52. doi: 10.1016/j.bmcl.2013.04.081. Epub 2013 May 6. PubMed PMID: 23746477.

5: BARO WZ. METHETOIN, A NEW ANTICONVULSANT. Dis Nerv Syst. 1964 Jan;25:38-41. PubMed PMID: 14105069.

6: Selby G, Lorentz IT. "Methetoin" (N3): a trial of a new anti-convulsant drug. Med J Aust. 1966 Nov 12;2(20):940-2. PubMed PMID: 5924697.

7: Logothetis J. Methetoin (N-3) treatment in epilepsy. Dis Nerv Syst. 1967 Aug;28(8):515-8. PubMed PMID: 4963361.

8: Bouratoua A, Khalfallah A, Bensouici C, Kabouche Z, Alabdul Magid A, Harakat D, Voutquenne-Nazabadioko L, Kabouche A. Chemical composition and antioxidant activity of aerial parts of Ferula longipes Coss. ex Bonnier and Maury. Nat Prod Res. 2018 Aug;32(16):1873-1880. doi: 10.1080/14786419.2017.1353513. Epub 2017 Jul 16. PubMed PMID: 28714345.

9: Wang CC, Chen LG, Yang LL. Inducible nitric oxide synthase inhibitor of the Chinese herb I. Saposhnikovia divaricata (Turcz.) Schischk. Cancer Lett. 1999 Oct 18;145(1-2):151-7. PubMed PMID: 10530783.

10: Xu JF, Kong LY. [Studies on chemical constituents from the herb of Peucedanum decursivum (Miq.) Maxim]. Zhongguo Zhong Yao Za Zhi. 2001 Mar;26(3):178-80. Chinese. PubMed PMID: 12525036.

11: Shehzad O, Khan S, Ha IJ, Park Y, Tosun A, Kim YS. Application of stepwise gradients in counter-current chromatography: a rapid and economical strategy for the one-step separation of eight coumarins from Seseli resinosum. J Chromatogr A. 2013 Oct 4;1310:66-73. doi: 10.1016/j.chroma.2013.08.033. Epub 2013 Aug 16. PubMed PMID: 23992840.

12: Chen IS, Chang CT, Sheen WS, Teng CM, Tsai IL, Duh CY, Ko FN. Coumarins and antiplatelet aggregation constituents from Formosan Peucedanum japonicum. Phytochemistry. 1996 Feb;41(2):525-30. PubMed PMID: 8821432.